5-(2,4-dichlorophenyl)-3-{[(2-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-(2,4-Dichlorophenyl)-3-{[(2-Methylphenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-3-{[(2-Methylphenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Potassium hydroxide or sodium hydroxide
Temperature: Reflux conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of corresponding alcohols or amines
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, 5-(2,4-Dichlorophenyl)-3-{[(2-Methylphenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione has been studied for its potential antimicrobial and antifungal properties. It has shown activity against a range of bacterial and fungal strains.
Medicine
The compound is being explored for its potential therapeutic applications, particularly as an antimicrobial agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require antimicrobial activity.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-3-{[(2-Methylphenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione involves its interaction with microbial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. Molecular targets include membrane proteins and enzymes essential for cell survival.
Comparison with Similar Compounds
Similar Compounds
- 5-(2,4-Dichlorophenyl)-1,3,4-oxadiazole-2-thione
- 5-(2-Methylphenyl)-1,3,4-oxadiazole-2-thione
- 5-(2,4-Dichlorophenyl)-3-{[(2-Methylphenyl)amino]methyl}-1,3,4-thiadiazole
Uniqueness
Compared to similar compounds, 5-(2,4-Dichlorophenyl)-3-{[(2-Methylphenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione stands out due to its dual functional groups (dichlorophenyl and methylphenyl) which enhance its biological activity and chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13Cl2N3OS |
---|---|
Molecular Weight |
366.3 g/mol |
IUPAC Name |
5-(2,4-dichlorophenyl)-3-[(2-methylanilino)methyl]-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C16H13Cl2N3OS/c1-10-4-2-3-5-14(10)19-9-21-16(23)22-15(20-21)12-7-6-11(17)8-13(12)18/h2-8,19H,9H2,1H3 |
InChI Key |
CNQSVSUVBHJMDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCN2C(=S)OC(=N2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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